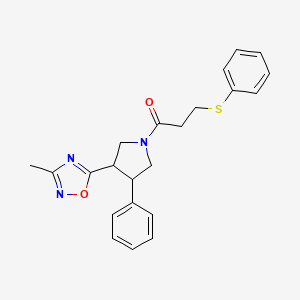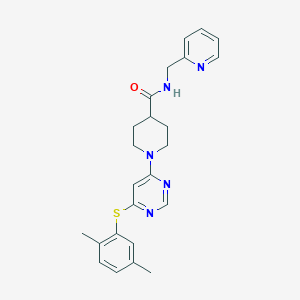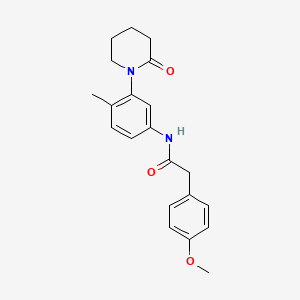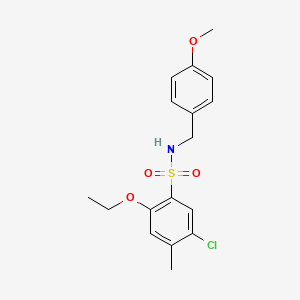
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C23H22FN3O2S and its molecular weight is 423.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Synthesis Techniques : A study detailed the efficient preparation of a related quinazolinone-based derivative, showcasing the synthesis methods like S-arylation and characterizing the compound using NMR, Raman, and infrared spectroscopy (Riadi et al., 2021).
- Anticancer Potential : The same study also examined the cytotoxic activity of this derivative against various human cancer cell lines, finding potent activity with IC50 values in the low micromolar range, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).
Molecular Docking and Mechanism of Action
- Inhibitory Activity : The derivative exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting a mechanism of action that could be leveraged in cancer therapeutics (Riadi et al., 2021).
Structure-Activity Relationship
- Fluorescence Studies : Research on N-aryl-2-aminoquinolines, a category closely related to the chemical , focused on their fluorescence properties and found that hydrogen bonding, substituents, and excited-state intramolecular proton transfer (ESIPT) were crucial contributors to fluorescence quenching of these compounds (Hisham et al., 2019).
Pharmacological Applications
- Antibacterial Properties : A study on novel antibacterial 8-chloroquinolone derivatives, which are structurally similar, revealed significant antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting the scope for development in antibacterial agents (Kuramoto et al., 2003).
Preclinical Evaluation
- Antitumor Agents : Derivatives of quinolin-4-one, a compound structurally similar to the one , were studied for their antitumor activities. Most analogues showed significant inhibitory activity against various tumor cell lines, indicating their potential as antitumor agents (Chou et al., 2010).
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-(2-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2S/c24-19-7-3-4-8-20(19)26-23(29)22(28)25-13-21(18-10-12-30-15-18)27-11-9-16-5-1-2-6-17(16)14-27/h1-8,10,12,15,21H,9,11,13-14H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOIBIXRLMMDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3F)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2667789.png)
![methyl 3-((2-(3-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2667791.png)
![5-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2667793.png)


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1H-imidazole-5-carboxylic acid](/img/structure/B2667796.png)

![[3-(Trifluoromethyl)oxanthren-1-yl]amine](/img/structure/B2667802.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide](/img/structure/B2667804.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2667807.png)

